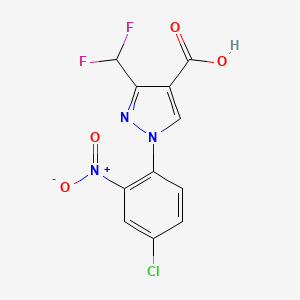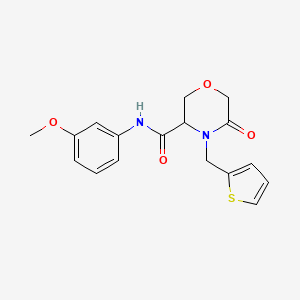
1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid, also known as CPPC, is a chemical compound used in scientific research. It is a pyrazole derivative that has gained attention due to its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative disorders. CPPC is synthesized using a multistep process, and its mechanism of action is not fully understood.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid is not fully understood. However, it has been suggested that 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid exerts its therapeutic effects by modulating various signaling pathways involved in cell proliferation, apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has been found to have various biochemical and physiological effects. In cancer research, 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In neurodegenerative disorder research, 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. However, 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further studied.
Orientations Futures
There are several future directions for 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid research. First, further studies are needed to elucidate the mechanism of action of 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid. Second, more studies are needed to investigate the potential side effects and toxicity of 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid. Third, studies are needed to explore the potential therapeutic applications of 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid in other fields, such as cardiovascular disease and diabetes. Fourth, studies are needed to develop more efficient and cost-effective synthesis methods for 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid. Finally, studies are needed to explore the potential use of 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid as a diagnostic tool for various diseases.
Méthodes De Synthèse
1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid is synthesized using a multistep process that involves the reaction of 4-chloro-2-nitroaniline with difluoromethyl pyrazole carboxylic acid. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide. The resulting compound is then purified using column chromatography to obtain 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid.
Applications De Recherche Scientifique
1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
1-(4-chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2N3O4/c12-5-1-2-7(8(3-5)17(20)21)16-4-6(11(18)19)9(15-16)10(13)14/h1-4,10H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHPPBFMZYZPHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])N2C=C(C(=N2)C(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2404966.png)
![N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide](/img/structure/B2404967.png)


![2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide](/img/structure/B2404971.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2404972.png)
![3-[Formyl(methyl)amino]-N,2-dimethylpropanamide](/img/structure/B2404973.png)
![(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2404974.png)
![N-[(2-chlorophenyl)methyl]-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2404976.png)
![N-[cyano(2-fluorophenyl)methyl]-2-[methyl(2-nitrophenyl)amino]acetamide](/img/structure/B2404978.png)

![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2404983.png)

![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2404986.png)